molecular formula C12H17ClN2O B14781513 2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide

2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide

Cat. No.: B14781513
M. Wt: 240.73 g/mol
InChI Key: KZSRJEGSKMPYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide typically involves the reaction of 3-chlorobenzylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-[(4-chlorophenyl)methyl]-3-methylbutanamide: Similar structure with a chlorine atom at the 4-position of the phenyl ring.

    2-amino-N-[(3-bromophenyl)methyl]-3-methylbutanamide: Similar structure with a bromine atom instead of chlorine.

    2-amino-N-[(3-chlorophenyl)methyl]-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the methylbutanamide backbone. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)

InChI Key

KZSRJEGSKMPYFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.